21-Hydroxy-5beta-pregnane-3,11,20-trione
Overview
Description
21-Hydroxy-5beta-pregnane-3,11,20-trione is an intermediate in C21-Steroid hormone metabolism . It is the second to last step in the synthesis of 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one and is converted from 11-Dehydrocorticosterone via the enzyme 3-oxo-5beta-steroid 4-dehydrogenase .
Molecular Structure Analysis
The molecular formula of 21-Hydroxy-5beta-pregnane-3,11,20-trione is C21H30O4 . Its average mass is 346.461 and its mono-isotopic mass is 346.21441 .Chemical Reactions Analysis
21-Hydroxy-5B-pregnane-3,11,20-trione is a metabolite of corticosterone .Scientific Research Applications
Identification in Human Physiology
- Pregnancy-Related Steroid Metabolism: The compound 21-hydroxy-5beta-pregnane-3,11,20-trione has been identified as a metabolite in human urine, particularly in pregnant women. It is detected primarily in the third trimester, with excretion values between 320 and 650 micrograms per 24 hours. Its occurrence suggests it may originate from the foeto-placental unit, although the exact precursors of this steroid remain uncertain (Bégué, Morinière, & Padieu, 1978).
Role in Neonatal Physiology
- Neonatal Hypertension and Steroid Characterization: This compound has been partially characterized in the context of studying hypertension in a newborn child. Its identification aids in understanding the metabolic pathways and hormonal imbalances in such conditions (Edwards & Trafford, 1968).
Involvement in Reproductive Biology
- Oocyte Maturation in Fish: Studies involving female plaice (Pleuronectes platessa) show that 21-hydroxy-5beta-pregnane-3,11,20-trione, among other pregnane steroids, plays a role in oocyte maturation. This is significant for understanding reproductive biology in fish species (Inbaraj, Scott, & Vermeirssen, 1997).
Therapeutic and Pharmacological Potential
- Bioactive Pregnanes in Plants: Extracts from Nerium oleander have been studied for their pharmacological potential, including compounds like 21-hydroxy-5beta-pregnane-3,11,20-trione. These studies explore their anti-inflammatory and cytotoxic activities, suggesting potential therapeutic applications (Bai et al., 2007).
Neurological Implications
- Neuroactive Steroids and Behavior: Research into neuroactive pregnanolone isomers, including derivatives of 21-hydroxy-5beta-pregnane-3,11,20-trione, has implications for understanding neurological functions and potential therapeutic roles in mood and cognitive disorders (Pařízek et al., 2005).
Synthetic Applications
- Chemical Syntheses for Research and Therapeutics: Chemical methods have been developed for synthesizing derivatives of 21-hydroxy-5beta-pregnane-3,11,20-trione,focusing on their potential as intermediates in various biosynthetic pathways and as agents in pharmacological research. This includes exploration into their roles in cardenolide biosynthesis and potential as anti-dyslipidemic and anti-oxidant agents (Pádua et al., 2008), (Sethi et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(5R,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-16,19,22H,3-11H2,1-2H3/t12-,14+,15+,16-,19-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVZJUTJOBJHS-XYEQKYNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019218 | |
Record name | 21-Hydroxy-5beta-pregnane-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Hydroxy-5beta-pregnane-3,11,20-trione | |
CAS RN |
10417-86-4 | |
Record name | 5β-Pregnan-21-ol-3,11,20-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10417-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Hydroxy-5beta-pregnane-3,11,20-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC79098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21-Hydroxy-5beta-pregnane-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-HYDROXY-5.BETA.-PREGNANE-3,11,20-TRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/782BF6Q44B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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